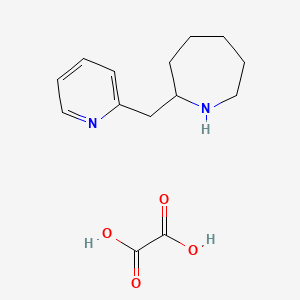

2-(Pyridin-2-ylmethyl)azepane oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Pyridin-2-ylmethyl)azepane oxalate is a heterocyclic compound that contains both a pyridine ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethyl)azepane oxalate typically involves the reaction of pyridin-2-ylmethanol with azepane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethyl)azepane oxalate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced azepane derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-ylmethyl)azepane oxalate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethyl)azepane oxalate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis. Additionally, the azepane ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

2-(Pyridin-2-yl) pyrimidine: Another heterocyclic compound with a pyridine ring, known for its biological activities.

2-(Pyridin-2-ylmethyl)oxamate: A compound with similar structural features, used in the protection and consolidation of carbonate stone substrates.

Uniqueness

2-(Pyridin-2-ylmethyl)azepane oxalate is unique due to the presence of both a pyridine and an azepane ring, which imparts distinct chemical and biological properties.

Biological Activity

2-(Pyridin-2-ylmethyl)azepane oxalate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which combines a pyridine ring with an azepane moiety, suggests diverse pharmacological properties. This article examines the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C15H18N2O4

- Molecular Weight : 280.32 g/mol

- Structural Features : The compound features a pyridine ring and an azepane structure, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is still in its early stages. Preliminary studies indicate that compounds with similar structural characteristics may exhibit various pharmacological effects, including:

- Antinociceptive Activity : Potential interactions with pain receptors.

- Cytotoxicity : Possible effects on cancer cell lines.

- Neuroprotective Effects : Implications for neurodegenerative disease treatment.

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, it is hypothesized that the compound may interact with various receptors and enzymes involved in critical biological pathways. For instance, related compounds have shown affinity for sigma receptors and histamine receptors, suggesting similar potential for this compound .

Interaction Studies

Interaction studies are essential to understand the pharmacokinetics and dynamics of this compound. Key areas of focus include:

- Receptor Binding : Investigating its binding affinity to various receptors.

- Metabolic Pathways : Understanding how the compound is metabolized in biological systems.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Chloroethyl)azepane hydrochloride | Azepane ring with chloroethyl group | Used as an alkylating agent in medicinal chemistry |

| 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepine | Tetrahydro structure with benzene | Selective agonists for serotonin receptors |

| 1-(3-Chloropropyl)piperidine hydrochloride | Piperidine ring with chloropropyl group | Exhibits antimicrobial activity |

The unique combination of pyridine and azepane structures in this compound may impart distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds related to this compound:

- Pain Management : A study focused on dual piperidine-based ligands demonstrated significant analgesic activity in both nociceptive and neuropathic pain models. The findings suggest that structural modifications similar to those in this compound could yield compounds with enhanced pain-relieving properties .

- Cancer Treatment : Research on substituted pyridines has shown promise as inhibitors of cyclin-dependent kinases, which are crucial in regulating cell proliferation. This highlights the potential application of pyridine-containing compounds in treating cell proliferative disorders such as cancer .

- Neuroprotection : Investigations into piperidine derivatives indicate their role in neuroprotection through receptor modulation. This opens avenues for exploring how this compound might contribute to neuroprotective strategies .

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

oxalic acid;2-(pyridin-2-ylmethyl)azepane |

InChI |

InChI=1S/C12H18N2.C2H2O4/c1-2-6-11(13-8-4-1)10-12-7-3-5-9-14-12;3-1(4)2(5)6/h3,5,7,9,11,13H,1-2,4,6,8,10H2;(H,3,4)(H,5,6) |

InChI Key |

CECPVORNEDDCDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)CC2=CC=CC=N2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.